molecular formula C21H19N3O B2655582 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine CAS No. 1241559-25-0

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B2655582
CAS RN: 1241559-25-0
M. Wt: 329.403
InChI Key: JVSDOIXNQBEEAB-UHFFFAOYSA-N
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Description

The compound “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine” is a derivative of the 1,3,4-oxadiazole class of compounds . Oxadiazole derivatives have been found to exhibit various biological properties, including anti-inflammatory, antioxidant, and anticancer properties.


Synthesis Analysis

The synthesis of similar compounds involves the use of density functional theory (DFT) calculations to investigate the electronic structures, absorption and emission spectra, and charge transportation properties . The precursor was synthesized by cyclocondensation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using FTIR, H-1-NMR, and mass spectral data . The ligand acts as a bidentate ligand coordinating through the nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include annulation reaction, followed by desulfurization/intramolecular rearrangement . The performance differences between different cyclometalated ligands were also observed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) calculations . These calculations help in understanding the electronic structures, absorption and emission spectra, and charge transportation properties .

Scientific Research Applications

Antifungal and Antimicrobial Applications

Compounds derived from 1,3,4-oxadiazole have shown promising antifungal activity against various human pathogenic fungal strains, including Candida albicans and Aspergillus species. The synthesis of these compounds employs green chemistry tools like molecular sieves and sonication, indicating a sustainable approach towards developing potential antifungal drugs (Nimbalkar et al., 2016). Moreover, certain 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities, suggesting their utility in combating microbial infections (Sharma et al., 2014).

Anticancer Research

The anticancer evaluation of 1,3,4-oxadiazole derivatives has revealed that these compounds exhibit good to moderate activity against various human cancer cell lines, including breast, lung, and prostate cancer models. This highlights the potential of 1,3,4-oxadiazole derivatives in the design and development of new anticancer drugs (Yakantham et al., 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown favorable charge transport properties . This suggests that the compound could potentially interact with biological systems in a similar manner.

Future Directions

The future directions for this compound could involve further optimization of the performance of the material . This could be achieved by substituting phenyl rings with different groups to enhance the hole and electron injection abilities and improve the charge balance .

properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-2-14-24(19-13-12-16-8-6-7-11-18(16)19)15-20-22-23-21(25-20)17-9-4-3-5-10-17/h1,3-11,19H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSDOIXNQBEEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=NN=C(O1)C2=CC=CC=C2)C3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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